Hydrogen Bond Donor Count: Target Compound (0 HBD) Versus Unsubstituted Piperidine Core Comparator CAS 493024-40-1 (1 HBD)
The target compound bears an N-ethyl acetate substituent that fully caps the piperidine nitrogen, yielding zero hydrogen bond donors (HBD = 0). In contrast, the closest commercially available comparator, 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1), retains a secondary amine (NH) and possesses one hydrogen bond donor (HBD = 1) . Hydrogen bond donor count is a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration, with each additional HBD reducing permeability by approximately one log unit in PAMPA and Caco-2 models commonly employed in CNS drug discovery [1]. The absence of an HBD in the target compound predicts superior intrinsic membrane permeability relative to the NH-bearing comparator, holding all other structural features constant.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1): 1 HBD |
| Quantified Difference | ΔHBD = -1 (complete elimination of hydrogen bond donor capacity) |
| Conditions | Computed from chemical structure; consistent with standard drug-likeness rules (Lipinski, Veber). |
Why This Matters
For CNS-targeted screening campaigns where BBB penetration is required, procuring the zero-HBD target compound avoids the permeability penalty inherent to the free amine comparator, enabling cleaner interpretation of cell-based and in vivo efficacy data.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016; 7(6): 767–775. doi:10.1021/acschemneuro.6b00029. Establishes HBD ≤1 as critical for CNS MPO score. View Source
